molecular formula C15H13N3O2S B1233465 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide

Cat. No.: B1233465
M. Wt: 299.3 g/mol
InChI Key: KXXDDIMSHHMFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.

Scientific Research Applications

Antitumor Applications

  • A study focused on synthesizing different heterocyclic derivatives from a similar compound, which were then evaluated for antitumor activities. The synthesized compounds showed significant antiproliferative activity against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010).

Antimicrobial and Antioxidant Activity

  • Another research synthesized acid chloride derivatives of a similar compound and screened them for in vitro anti-inflammatory and antioxidant activity, comparing them to ibuprofen and ascorbic acid (K. P. Kumar et al., 2008).

Synthesis of Novel Antimicrobial Dyes

  • A study synthesized novel polyfunctionalized acyclic and heterocyclic dye precursors based on a related compound. These dyes were evaluated for their antibacterial and antifungal activities, with some exhibiting significant antimicrobial activity against most tested organisms (H. Shams et al., 2011).

Antibiotic and Antibacterial Properties

  • Research on a related compound synthesized antibiotic and antibacterial drugs, evaluated against Gram-positive and Gram-negative bacteria (G. Ahmed, 2007).

Synthesis of Novel Active Arylidene Derivatives

  • A study synthesized novel arylidene derivatives of a related compound, which were screened for their in vitro antimicrobial and antifungal activity, showing effective antibacterial activity against methicillin-resistant Staphylococcus aureus (P. Kathiravan et al., 2017).

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H13N3O2S/c16-7-10-9-2-1-3-13(9)21-15(10)17-14(19)11-6-12(20-18-11)8-4-5-8/h6,8H,1-5H2,(H,17,19)

InChI Key

KXXDDIMSHHMFOE-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4CC4

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 2
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 3
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 5
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide
Reactant of Route 6
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide

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